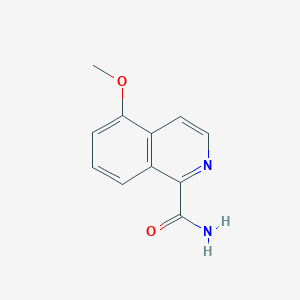
5-Methoxyisoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyisoquinoline-1-carboxamide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The presence of a methoxy group at the 5-position and a carboxamide group at the 1-position makes this compound particularly interesting for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the Bischler-Napieralski reaction, where N-acyl derivatives of β-phenylethylamine are cyclized using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and sustainability . These methods are designed to be scalable and environmentally friendly, often employing green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
5-Methoxyisoquinoline-1-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methoxyisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathway, which plays a crucial role in inflammation and cell migration . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and prevent cell migration, making it a potential candidate for treating neuroinflammatory disorders .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxamide groups.
Uniqueness: 5-Methoxyisoquinoline-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its solubility and stability, while the carboxamide group allows for specific interactions with biological targets .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-methoxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8-7(9)5-6-13-10(8)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI-Schlüssel |
HLYFBRXFRQNGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CN=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


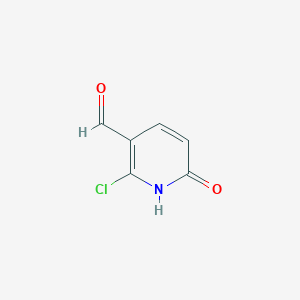



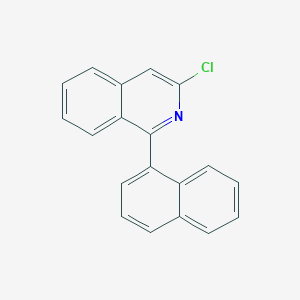
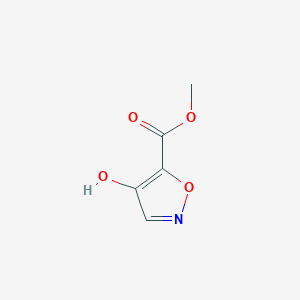


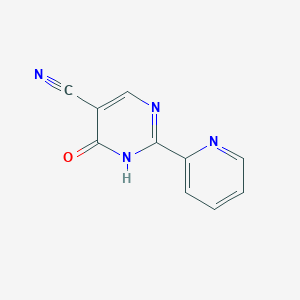

![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)



